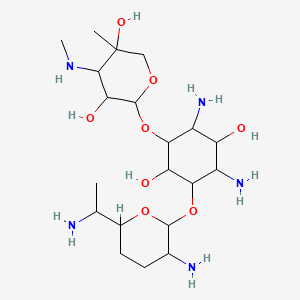
2-Hydroxygentamicin C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxygentamicin C2 is an antibiotic belonging to the gentamicin group, produced by the fermentation of Micromonospora purpurea. It exhibits activity against both gram-positive and gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections. The compound is characterized by its molecular formula C20H41N5O8 and a molecular weight of 479.57 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxygentamicin C2 is synthesized through the fermentation of Micromonospora purpurea in the presence of deoxystreptamine and 2,3,6/3,5-pentahydroxycyclohexanone. The process involves mutational biosynthesis, where mutants of Micromonospora purpurea are used to produce the gentamicin complex only when specific precursors are added to the fermentation medium .
Industrial Production Methods: The industrial production of this compound follows a similar fermentation process, with careful control of the fermentation conditions to optimize yield and purity. The fermentation medium typically includes glucose, soluble starch, yeast extract, and other nutrients to support the growth of Micromonospora purpurea .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxygentamicin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial activity or reduced toxicity.
Scientific Research Applications
2-Hydroxygentamicin C2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of aminoglycoside antibiotics.
Biology: Researchers utilize it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is employed in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.
Industry: The compound is used in the development of new antibacterial agents and in the study of fermentation processes
Mechanism of Action
2-Hydroxygentamicin C2 exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding leads to the promotion of mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and preventing the synthesis of essential proteins .
Comparison with Similar Compounds
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2a
- Gentamicin C2b
- Tobramycin
- Netilmicin
Comparison: 2-Hydroxygentamicin C2 is unique among its counterparts due to its specific hydroxylation pattern, which enhances its activity against certain gentamicin-resistant strains . Compared to other gentamicin components, this compound exhibits a broader spectrum of antibacterial activity and greater efficacy against resistant bacteria . Additionally, it has been found to have lower nephrotoxicity compared to some other gentamicin components .
Properties
CAS No. |
60768-15-2 |
|---|---|
Molecular Formula |
C20H41N5O8 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[2,4-diamino-5-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-7(21)9-5-4-8(22)18(31-9)32-15-10(23)12(26)11(24)16(13(15)27)33-19-14(28)17(25-3)20(2,29)6-30-19/h7-19,25-29H,4-6,21-24H2,1-3H3 |
InChI Key |
NOLNTDUUBSKKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



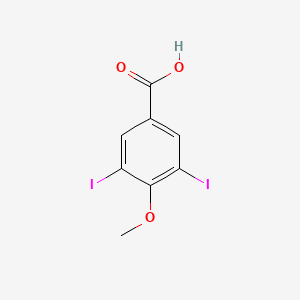
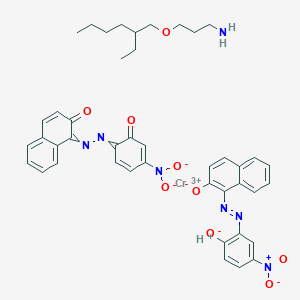
![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
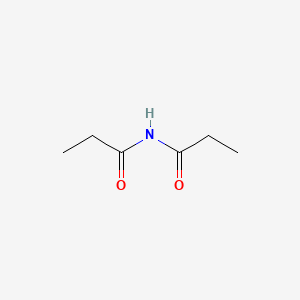
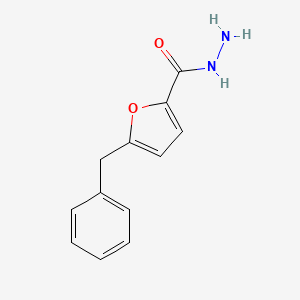
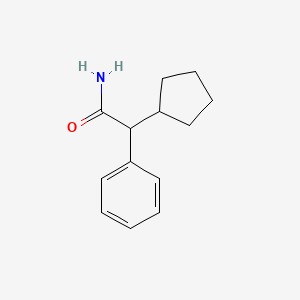
![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)
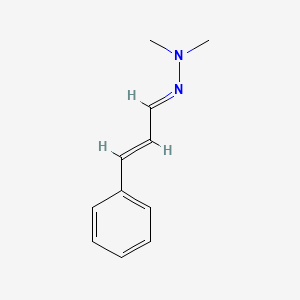
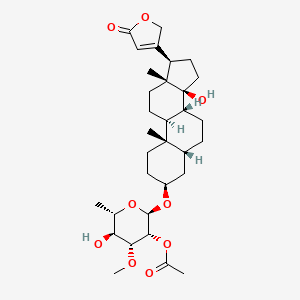
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)

